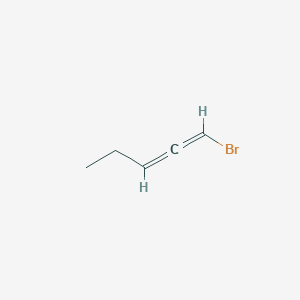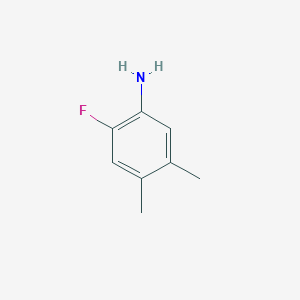![molecular formula C16H19NO4 B2893769 7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2306269-95-2](/img/structure/B2893769.png)
7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Benzyloxycarbonyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound that belongs to the family of bicyclic compounds. It is commonly used in scientific research for its unique properties and potential applications in various fields such as medicine, pharmacology, and organic chemistry.
Scientific Research Applications
Asymmetric Synthesis and Aza-Diels-Alder Reactions
Research has demonstrated the utility of related bicyclic amino acid derivatives in asymmetric synthesis via Aza-Diels-Alder reactions in aqueous solutions. These derivatives, including those of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, have been synthesized using chiral iminium ions with cyclopentadiene, achieving high diastereoselectivity under specific conditions (Waldmann & Braun, 1991).
Key Intermediates for Novel Analogues
Another study highlighted the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for creating novel epibatidine analogues. The neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitated nucleophilic substitution at the 7-position by various nucleophiles, leading to a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes (Malpass & White, 2004).
Synthesis of Enantiopure Analogues
Research on enantiopure analogues of 3-hydroxyproline described the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing the potential of these compounds as restricted analogues of 3-hydroxyproline. The synthetic pathway involved key steps such as Diels–Alder reactions and internal nucleophilic displacement strategies (Avenoza et al., 2002).
Conformationally Constrained Amino Acids
The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids for glutamic acid analogues has been reported, involving the transformation of L-serine into a glutamic acid analogue. This research elucidates a methodology for accessing such constrained structures, contributing to peptidomimetics and novel compound synthesis (Hart & Rapoport, 1999).
Catalytic Potential and Organocatalysis
The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions has been explored, showcasing its selectivity and efficiency over monocyclic analogues. This study underscores the importance of the conformation and geometry of the carboxylic acid group in enhancing enantioselectivity in such reactions (Armstrong, Bhonoah, & White, 2009).
properties
IUPAC Name |
2-methyl-7-phenylmethoxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(14(18)19)9-12-7-8-13(16)17(12)15(20)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKTFZIVUDZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)
![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)
![(E)-methyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893692.png)
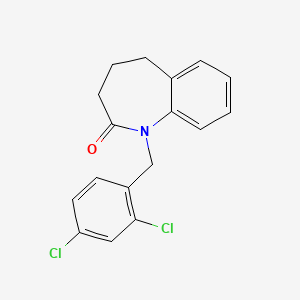
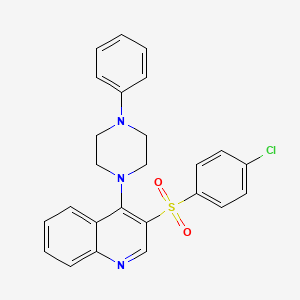
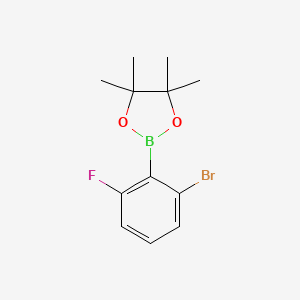
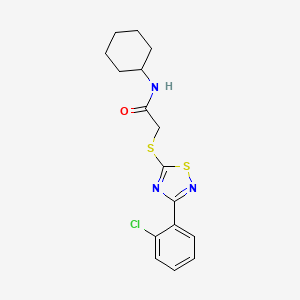
![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)
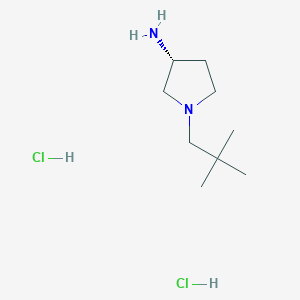

![N-[(1-methanesulfinylcyclobutyl)methyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2893707.png)
